

# performance of MOPS buffer compared to Tris buffer in electrophoresis

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## A Head-to-Head Battle of Buffers: MOPS vs. Tris in Electrophoresis

In the realm of molecular biology, the separation of nucleic acids and proteins by electrophoresis is a cornerstone technique. The choice of running buffer is critical for achieving optimal resolution and maintaining the integrity of the molecules of interest. Among the plethora of available buffers, MOPS (3-(N-morpholino)propanesulfonic acid) and Tris (tris(hydroxymethyl)aminomethane) are two of the most common, each with distinct properties that make them suitable for different applications. This guide provides a comprehensive comparison of the performance of MOPS and Tris buffers in electrophoresis, supported by their physicochemical properties and application-specific data.

## Key Performance Characteristics

The fundamental difference between MOPS and Tris lies in their buffering capacities at different pH ranges, a direct consequence of their distinct pKa values. MOPS, a zwitterionic "Good's" buffer, has a pKa of approximately 7.2, making it an excellent choice for maintaining a stable, near-neutral pH.<sup>[1]</sup> In contrast, Tris is a primary amine with a pKa of about 8.1 at 25°C, providing effective buffering in the slightly alkaline range of pH 7.0 to 9.0.<sup>[2][3]</sup> This difference in their optimal buffering ranges is the primary determinant of their specific applications in electrophoresis.

| Property                     | MOPS Buffer                                 | Tris-based Buffers (e.g., TAE, TBE, Tris-Glycine)                  |
|------------------------------|---|--|
| Chemical Name                | 3-(N-morpholino)propanesulfonic acid        | Tris(hydroxymethyl)aminomethane                                    |
| pKa (at 25°C)                | ~7.2[1]                                     | ~8.1[2]  |
| Buffering pH Range           | 6.5 - 7.9[4]                                | 7.0 - 9.0[2]   |
| Primary Application          | RNA electrophoresis (denaturing gels)[1][5] | DNA and Protein electrophoresis[2]                                 |
| Operating pH in Gels         | ~7.0 (in formaldehyde gels)                 | Varies (e.g., Tris-Glycine SDS-PAGE ~pH 8.3-9.5)[6]                |
| Reactivity                   | Low reactivity with biological molecules    | Can interact with some enzymes; borate in TBE can be inhibitory[2] |
| Temperature Dependence of pH | Less sensitive to temperature changes       | pH is highly temperature-dependent                                 |

## Performance in RNA Electrophoresis

For the analysis of RNA, particularly on denaturing formaldehyde-agarose gels, MOPS is the undisputed buffer of choice.[1] The integrity of RNA is paramount, and the near-neutral pH maintained by the MOPS buffer system is crucial for preventing RNA degradation, which can occur at more alkaline pHs.[5] The buffer helps to optimize the separation of RNA molecules by providing a stable environment that supports denaturation and prevents the formation of secondary structures during electrophoresis.

In contrast, Tris-based buffers like TBE (Tris-borate-EDTA) can have a detrimental effect on RNA, potentially leading to degradation.[5] While TAE (Tris-acetate-EDTA) is sometimes used for native RNA electrophoresis, MOPS is preferred for denaturing gels to ensure accurate size estimation and blot transfer.

## Performance in DNA and Protein Electrophoresis

Tris-based buffers are the workhorses for DNA and protein electrophoresis. For DNA separation in agarose gels, TAE and TBE are the standards.[2] TAE is generally favored for the separation of larger DNA fragments, while TBE provides better resolution for smaller fragments.

In the context of protein electrophoresis (SDS-PAGE), Tris-Glycine and Bis-Tris systems are prevalent. The traditional Laemmli system utilizes a Tris-Glycine buffer, which operates at a highly alkaline pH (around 9.5 in the separating gel).[6] This high pH can lead to undesirable protein modifications, such as deamination and alkylation, potentially causing band distortion and loss of resolution.[7]

To circumvent these issues, Bis-Tris gel systems have gained popularity. These systems operate at a more neutral pH (around 7.0), which minimizes protein modifications and promotes stability during the gel run, resulting in sharper bands and improved accuracy.[7][8] In Bis-Tris gels, MOPS or MES (2-(N-morpholino)ethanesulfonic acid) is used in the running buffer. MOPS is specifically employed to achieve optimal separation of mid-to-large-sized proteins, while MES is preferred for smaller proteins.[7][9] A Tris-MOPS-SDS system has been shown to be about 40% faster than the traditional Tris-glycine system for protein separation, with higher band resolution.[10]

## Experimental Protocols

### Denaturing RNA Agarose Gel Electrophoresis with MOPS Buffer

This protocol is a standard method for assessing RNA integrity and size.

Materials:

- Agarose
- DEPC-treated water
- 10X MOPS buffer (0.4 M MOPS, 0.1 M Sodium Acetate, 0.01 M EDTA, pH 7.0)
- 37% Formaldehyde
- RNA samples

- RNA loading buffer (containing formamide, formaldehyde, and a tracking dye)
- Ethidium bromide or other RNA stain

Procedure:

- Gel Preparation (1.2% Agarose Gel):
  - In a fume hood, dissolve 1.2 g of agarose in 87 mL of DEPC-treated water by heating.
  - Cool the solution to approximately 60°C.
  - Add 10 mL of 10X MOPS buffer and 3 mL of 37% formaldehyde.[\[1\]](#)
  - Mix gently and pour the gel into a casting tray with the appropriate comb.
  - Allow the gel to solidify for at least 30 minutes.
- Running Buffer Preparation:
  - Prepare 1X MOPS running buffer by diluting the 10X stock with DEPC-treated water.[\[1\]](#)
- Sample Preparation:
  - To your RNA sample, add 2-3 volumes of RNA loading buffer.
  - Heat the samples at 65°C for 15 minutes to denature the RNA.[\[1\]](#)
  - Immediately place the samples on ice to prevent renaturation.
- Electrophoresis:
  - Place the gel in the electrophoresis tank and cover it with 1X MOPS running buffer.
  - Load the denatured RNA samples into the wells.
  - Run the gel at a low voltage (e.g., 5-7 V/cm) to prevent overheating.[\[1\]](#)
- Visualization:

- Stain the gel with ethidium bromide (0.5 µg/mL in 1X MOPS buffer) for 30 minutes.[\[1\]](#)
- Destain in 1X MOPS buffer for 30 minutes.
- Visualize the RNA bands under UV illumination.

## Protein Electrophoresis using Bis-Tris Gel with MOPS Running Buffer

This protocol is suitable for the separation of mid- to large-sized proteins with enhanced resolution and stability.

### Materials:

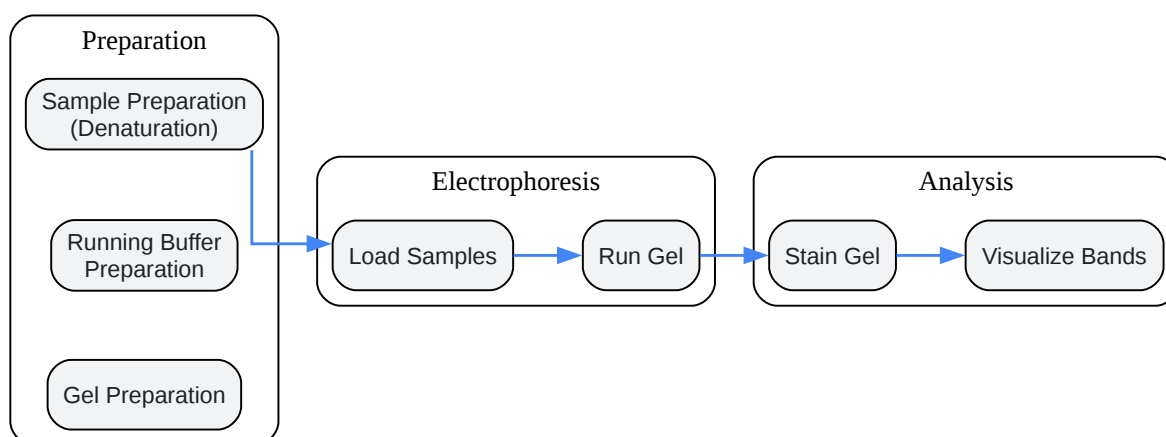
- Bis-Tris precast or hand-cast polyacrylamide gel
- 10X MOPS SDS Running Buffer (e.g., 0.5 M MOPS, 0.5 M Tris Base, 34.7 mM SDS, 10.3 mM EDTA)
- Protein samples
- LDS sample buffer (containing lithium dodecyl sulfate)
- Reducing agent (e.g., DTT or BME)
- Protein molecular weight marker
- Coomassie stain or other protein stain

### Procedure:

- Running Buffer Preparation:
  - Prepare 1X MOPS SDS running buffer by diluting the 10X stock with deionized water.
- Sample Preparation:

- To your protein sample, add LDS sample buffer to a final concentration of 1X and reducing agent.
- Heat the samples at 70°C for 10 minutes.
- Electrophoresis:
  - Assemble the gel in the electrophoresis apparatus and fill the inner and outer chambers with 1X MOPS SDS running buffer.
  - Load the prepared protein samples and molecular weight marker into the wells.
  - Run the gel at a constant voltage (e.g., 200 V) until the dye front reaches the bottom of the gel.
- Visualization:
  - Carefully remove the gel from the cassette.
  - Stain the gel with Coomassie stain according to the manufacturer's protocol.
  - Destain the gel to visualize the protein bands.

## Visualizing the Workflow



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Caption: A generalized workflow for gel electrophoresis.

## Conclusion

The choice between MOPS and Tris buffers in electrophoresis is dictated by the specific application and the type of molecule being analyzed. For RNA analysis, particularly in denaturing gels, MOPS is the superior choice due to its ability to maintain a near-neutral pH, which is critical for RNA stability. For DNA and protein electrophoresis, Tris-based buffers are well-established. However, for high-resolution protein separation with minimal protein modification, a Bis-Tris gel system with a MOPS running buffer offers significant advantages over the traditional Tris-Glycine system. By understanding the distinct properties of these buffers, researchers can select the optimal system to achieve reliable and reproducible results.

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